trans-1,1,3,5-Tetramethylcyclohexane

Description

Significance of Methylated Cyclohexanes in Stereochemical and Conformational Analysis

Methylated cyclohexanes are pivotal in the study of stereochemistry and conformational analysis for several reasons. The cyclohexane (B81311) ring is not a flat hexagon; to achieve the tetrahedral bond angle of 109.5° for its sp³ hybridized carbon atoms and minimize angle strain, it adopts puckered conformations. wikipedia.orgchemeurope.com The most stable of these is the "chair" conformation, which eliminates torsional strain by staggering all adjacent C-H bonds. byjus.comstereoelectronics.org In this conformation, the hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial (parallel to the main axis of the ring) and equatorial (pointing out from the equator of the ring). wikipedia.orgchemeurope.com

The addition of methyl groups to the cyclohexane ring introduces steric interactions that make different conformations energetically unequal. A key concept is the 1,3-diaxial interaction, a type of steric strain that occurs between an axial substituent and the other two axial substituents on the same side of the ring. openochem.orgsapub.org Because of this strain, a substituent is generally more stable in an equatorial position than in an axial one. pressbooks.publibretexts.org For instance, the chair conformation of methylcyclohexane (B89554) with the methyl group in the equatorial position is more stable by about 1.74 kcal/mol (7.3 kJ/mol) than the conformation where the methyl group is axial. openochem.orgmasterorganicchemistry.comlscollege.ac.in

By studying variously methylated cyclohexanes, chemists can quantify the energetic cost of these steric interactions and develop a predictive understanding of molecular shape and stability. These compounds serve as simple, yet powerful, models for the more complex cyclic systems found in natural products, pharmaceuticals, and other functional materials. chemeurope.comweebly.com

Distinctive Structural Features and Isomerism of trans-1,1,3,5-Tetramethylcyclohexane

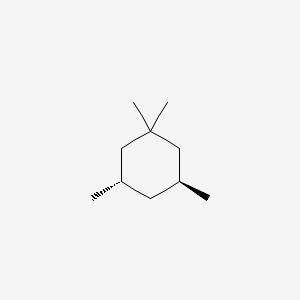

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀. nist.govnih.gov Its structure consists of a six-membered carbon ring with four methyl groups attached. Two methyl groups are located on the same carbon atom (C1), a gem-dimethyl group, while the other two are at positions C3 and C5.

The isomerism of 1,1,3,5-tetramethylcyclohexane (B1595269) is defined by the relative stereochemistry of the methyl groups at positions 3 and 5.

cis-1,1,3,5-Tetramethylcyclohexane : The methyl groups at C3 and C5 are on the same side of the cyclohexane ring. nist.gov

This compound : The methyl groups at C3 and C5 are on opposite sides of the ring. nist.gov

The gem-dimethyl group at the C1 position has a significant impact on the conformational preferences of the ring. In any chair conformation, one of the C1-methyl groups must be axial, and the other must be equatorial. libretexts.orgmsu.edu This is a fixed feature in both the cis and trans isomers. The conformational stability is then determined by the positions of the C3 and C5 methyl groups.

In the case of this compound, the most stable chair conformation is the one where the C3 and C5 methyl groups are both in the equatorial position. This arrangement minimizes the energetically unfavorable 1,3-diaxial interactions. Placing either the C3 or C5 methyl group in an axial position would introduce significant steric strain.

| Property | This compound | cis-1,1,3,5-Tetramethylcyclohexane |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol |

| CAS Number | 50876-31-8 | 50876-32-9 |

| IUPAC Name | (3S,5S)-1,1,3,5-tetramethylcyclohexane | (3R,5S)-1,1,3,5-tetramethylcyclohexane |

| Stereochemistry | Methyl groups at C3 and C5 are on opposite sides of the ring. | Methyl groups at C3 and C5 are on the same side of the ring. |

Historical Development of Cyclohexane Conformational Studies and the Role of Tetramethylcyclohexanes

The understanding that cyclohexane rings are not planar has a long history. In 1890, Hermann Sachse first proposed the non-planar chair and boat conformations, even recognizing the existence of two different positions for substituents (what we now call axial and equatorial). chemeurope.comlscollege.ac.inic.ac.uk However, his ideas were largely ignored because they were expressed in mathematical terms unfamiliar to most chemists of the era. chemeurope.com It wasn't until 1918 that Ernst Mohr used the new technique of X-ray crystallography to show that the carbon framework in diamond consists of interlocking chair-form cyclohexane rings, vindicating Sachse's theory. lscollege.ac.inic.ac.uk

The field of conformational analysis was truly established and brought into the mainstream of organic chemistry by the work of Derek Barton and Odd Hassel, for which they shared the Nobel Prize in Chemistry in 1969. chemeurope.comlscollege.ac.inic.ac.uk Barton, building on Hassel's work, showed how the chemical reactivity of substituted cyclohexanes, particularly in steroid chemistry, was directly related to the conformation of the molecule and the axial or equatorial orientation of its functional groups. ic.ac.uk

Rationale for In-depth Investigation of this compound

The specific substitution pattern of this compound makes it a compelling subject for detailed chemical investigation. The presence of the gem-dimethyl group at C1 forces one methyl group into an axial position, creating a baseline of steric strain. msu.edu The trans relationship between the C3 and C5 methyl groups then dictates their preferred equatorial placement to avoid further, more severe 1,3-diaxial interactions.

This highly biased conformational equilibrium, where one chair form is strongly preferred, effectively "locks" the molecule into a predictable shape. This conformational rigidity is valuable for several reasons:

Fundamental Stereochemical Studies : It provides a clear and unambiguous model for studying the physical and spectroscopic consequences of placing methyl groups in specific axial and equatorial positions.

Synthetic Chemistry : A rigid cyclic framework can be used as a scaffold in organic synthesis, allowing for the precise spatial arrangement of functional groups in the construction of more complex molecules. guidechem.com

Computational Modeling : The well-defined structure and energy landscape of this molecule make it an excellent benchmark for testing and calibrating computational chemistry methods used to predict molecular conformations and energies. researchgate.net

By investigating this molecule, researchers can probe the limits of steric strain and gain deeper insights into the non-covalent interactions that govern molecular structure and, consequently, function.

Scope and Objectives of the Academic Research Outline

The scope of this article is to provide a focused and detailed examination of this compound as a case study in conformational analysis. This review will be strictly confined to the chemical and physical properties stemming from its unique structure.

The primary objectives are:

To elucidate the significance of methylated cyclohexanes as foundational models for understanding stereochemical principles.

To detail the specific structural features of this compound, including its isomerism and preferred conformation.

To place the study of this molecule within the historical context of the development of conformational analysis.

To articulate the scientific reasoning that makes this particular compound a valuable subject for ongoing research.

This article will synthesize information from established chemical literature to present a comprehensive and scientifically accurate overview of this compound, adhering strictly to the outlined topics.

Structure

3D Structure

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(3S,5S)-1,1,3,5-tetramethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

WOJSMJIXPQLESQ-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Precursors

Stereoselective Synthesis Pathways for trans-1,1,3,5-Tetramethylcyclohexane

The most prominent and stereochemically controlled route to 1,1,3,5-tetramethylcyclohexane (B1595269) isomers is the catalytic hydrogenation of 1,3,5-trimethylbenzene, also known as mesitylene (B46885). The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the chosen catalytic system and the specific reaction conditions employed.

Specific Reaction Conditions and Catalytic Systems for Controlled Stereoisomer Formation

The catalytic hydrogenation of aromatic rings is a well-established method for the synthesis of saturated cyclic compounds. In the case of substituted benzenes, the addition of hydrogen typically occurs in a syn-fashion, leading to the formation of cis products. This is because the substrate tends to adsorb on one face of the catalyst surface, and all hydrogen atoms are delivered from that same face. nih.gov

For the synthesis of tetramethylcyclohexanes from trimethylbenzenes, various catalysts have been investigated. Rhodium and ruthenium-based catalysts are particularly effective for arene hydrogenation. youtube.com For instance, supported rhodium catalysts have been shown to be effective for the hydrogenation of aromatic rings under supercritical carbon dioxide, which can enhance catalyst activity and cis selectivity. nih.gov

Achieving the trans configuration, however, often requires conditions that either favor the thermodynamically more stable product or proceed through a mechanism that allows for stereochemical inversion. While the cis isomer is often the kinetic product of syn-addition, the trans isomer can sometimes be favored under conditions of thermodynamic equilibrium. The relative stability of the cis and trans isomers of 1,1,3,5-tetramethylcyclohexane would depend on the conformational energies of the methyl groups, particularly avoiding unfavorable 1,3-diaxial interactions.

Detailed studies on the stereoselective hydrogenation of mesitylene to specifically yield the trans isomer are not extensively documented in readily available literature, suggesting that the cis isomer is the more commonly obtained product through direct hydrogenation. The formation of the trans isomer might necessitate isomerization of the initially formed cis product under specific catalytic conditions or the use of specialized catalytic systems that deviate from the typical syn-addition mechanism.

| Catalyst System | Typical Stereochemical Outcome | Key Considerations |

|---|---|---|

| Supported Rhodium (e.g., Rh/C, Rh/Al₂O₃) | Predominantly cis | High activity for arene hydrogenation. youtube.com |

| Supported Ruthenium (e.g., Ru/C, Ru/Al₂O₃) | Predominantly cis | Effective for arene hydrogenation, often under milder conditions. youtube.com |

| Platinum-based (e.g., PtO₂, Pt/C) | Variable, can produce mixtures | Can be less selective for arene vs. other functional groups. |

| Nickel-based (e.g., Raney Ni) | Variable, often requires harsher conditions | Cost-effective but may lead to lower selectivity. |

Role of Precursor Molecules in Directing Stereochemical Outcomes

The primary precursor for the synthesis of 1,1,3,5-tetramethylcyclohexane is 1,3,5-trimethylbenzene (mesitylene). The symmetrical nature of mesitylene simplifies the potential product isomers upon hydrogenation and subsequent methylation (or vice-versa), but the stereochemistry is still a critical factor.

An alternative precursor that could theoretically lead to the 1,1,3,5-tetramethylcyclohexane skeleton is isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). Hydrogenation of isophorone can yield 3,3,5-trimethylcyclohexanone, which could then be further elaborated. The stereochemistry of the methyl group at position 5 relative to the gem-dimethyl groups at position 3 is established during the hydrogenation of the carbon-carbon double bond. Subsequent reactions to introduce the final methyl group would need to be stereocontrolled to achieve the desired trans configuration.

The choice of precursor is fundamental as the existing stereocenters and substitution patterns on the starting material will influence the facial selectivity of the hydrogenation, guiding the approach of the substrate to the catalyst surface.

Alternative Synthetic Routes and Their Comparative Efficiencies

Beyond the direct hydrogenation of trimethylbenzenes, other synthetic strategies can be envisioned, although they may be less direct and efficient.

Hydrogenation-Based Syntheses and Stereochemical Implications

As discussed, hydrogenation is the most direct route. The stereochemical implications are significant, with the cis isomer being the kinetically favored product in most catalytic systems due to the mechanism of syn-hydrogen addition. To obtain the trans isomer, one might need to employ conditions that allow for equilibration to the thermodynamically more stable isomer, if the trans isomer is indeed more stable. This could involve higher temperatures or the use of catalysts that can facilitate isomerization.

The relative stability of the chair conformations of the cis and trans isomers of 1,1,3,5-tetramethylcyclohexane would be a key determinant of the final product ratio under thermodynamic control. The trans isomer would have one methyl group axial and one equatorial at positions 3 and 5 in its most stable chair conformation, in addition to the gem-dimethyl group. The cis isomer would have both the 3- and 5-methyl groups in equatorial positions, which is generally more stable. This suggests that the cis isomer is likely the thermodynamically favored product, making the synthesis of the pure trans isomer challenging via this route.

Derivatization Strategies and Functional Group Transformations

Derivatization of the saturated and sterically hindered this compound ring is challenging due to the lack of reactive functional groups and the inert nature of the C-H bonds. However, modern synthetic methods for C-H functionalization offer potential pathways for introducing functionality.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds in saturated cyclic systems. nih.govnih.govscripps.edu These methods often employ transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds. For a molecule like this compound, the challenge would be to achieve regioselectivity among the different types of C-H bonds (methyl, methylene, and methine). The directing-group-assisted C-H activation could be a viable strategy if a suitable directing group is present on a derivative of the molecule.

For instance, if a carboxyl group were present on the ring, it could direct a palladium catalyst to functionalize a specific C-H bond. nih.govnih.gov Without a directing group, achieving selectivity can be difficult, and reactions may proceed at the most accessible or electronically favored positions. The gem-dimethyl group can also influence the reactivity and regioselectivity of such transformations. nih.govresearchgate.net

Functional group transformations would typically be performed on a precursor molecule before the final saturation of the ring. For example, functional groups on a trimethylbenzene precursor could be manipulated before the hydrogenation step. Once the saturated tetramethylcyclohexane is formed, introducing new functional groups generally requires harsh conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity.

Synthesis of Functionalized this compound Derivatives

The synthesis of the core structure of this compound can be conceptually approached through the exhaustive methylation of a suitable cyclohexanone (B45756) precursor. A plausible starting material is 3,5-dimethylcyclohexanone (B1585822) , which exists as cis and trans isomers. The synthetic challenge lies in controlling the regioselectivity and stereoselectivity of the methylation steps.

A potential synthetic pathway could involve a Grignard reaction. For instance, the reaction of cis- or trans-3,5-dimethylcyclohexanone with an excess of a methyl Grignard reagent (methylmagnesium bromide ) would, in principle, lead to the formation of 1,3,5-trimethylcyclohexanol. Subsequent dehydration to the corresponding alkene followed by another methylation step (e.g., via hydroboration-oxidation to an alcohol and then conversion to a methyl group, or through a Simmons-Smith-type reaction on the alkene followed by hydrogenolysis) is conceptually feasible but likely to be low-yielding and produce a mixture of isomers.

A more controlled approach would be the gem-dimethylation of 3,5-dimethylcyclohexanone at the C1 position. This could potentially be achieved through various methods, such as the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide or through sequential alkylation of the corresponding enolate. However, controlling the stereochemistry at the C3 and C5 positions relative to the newly introduced methyl groups at C1 would be a significant hurdle.

Once the this compound scaffold is obtained, the introduction of functional groups would likely proceed through free-radical halogenation, given the saturated nature of the hydrocarbon. This approach, however, generally suffers from a lack of selectivity, leading to a mixture of mono- and poly-halogenated products at various positions. Directing the functionalization to a specific carbon atom would necessitate a more sophisticated, multi-step synthetic sequence, potentially involving the use of directing groups, which is not straightforward on a simple alkane backbone.

Below is a table outlining a hypothetical synthetic approach to a functionalized this compound derivative, highlighting the key transformations and challenges.

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Key Challenges |

| 1 | cis/trans-3,5-Dimethylcyclohexanone | 1. LDA, THF, -78 °C; 2. CH₃I | 2,3,5-Trimethylcyclohexanone | Regioselectivity of enolate formation and alkylation. |

| 2 | 2,3,5-Trimethylcyclohexanone | CH₃MgBr, Et₂O | 1,2,3,5-Tetramethylcyclohexanol | Diastereoselectivity of the Grignard addition. |

| 3 | 1,2,3,5-Tetramethylcyclohexanol | H₂SO₄, heat | Mixture of tetramethylcyclohexenes | Control of elimination regioselectivity (Zaitsev/Hofmann). |

| 4 | Tetramethylcyclohexene mixture | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxylated tetramethylcyclohexane | Regio- and stereoselectivity of hydroboration. |

| 5 | Hydroxylated tetramethylcyclohexane | PCC, CH₂Cl₂ | Functionalized tetramethylcyclohexanone | Oxidation without side reactions. |

Stereocontrol in Derivatization Reactions

Achieving a high degree of stereocontrol in the derivatization of a polysubstituted cyclohexane (B81311) like this compound is a formidable task due to the conformational preferences of the cyclohexane ring and the steric hindrance imposed by the existing methyl groups. The trans isomer of 1,1,3,5-tetramethylcyclohexane would likely exist in a chair conformation with the C3 and C5 methyl groups in equatorial positions to minimize steric strain.

Any reaction that creates a new stereocenter on the ring must contend with the steric bulk of these pre-existing axial and equatorial methyl groups. For instance, if a functional group were to be introduced that could be converted to a ketone (e.g., at C2), subsequent reduction or addition of a nucleophile would be subject to stereoelectronic and steric control.

Steric Approach Control : A bulky reducing agent (e.g., lithium tri-sec-butylborohydride , L-Selectride) would preferentially attack from the less hindered face of the ketone, which in this case would likely be the equatorial face, leading to an axial alcohol. Conversely, a small reducing agent (e.g., sodium borohydride ) might favor axial attack, yielding an equatorial alcohol, following Felkin-Anh-Nguyen principles, though the multiple substituents complicate predictions.

Substrate-Directed Reactions : If a hydroxyl or other coordinating group could be installed on the ring, it could be used to direct subsequent reactions. For example, a hydroxyl group could direct a catalytic hydrogenation or an epoxidation to the same face of the ring.

The table below summarizes general principles of stereocontrol applicable to the derivatization of a hypothetical functionalized this compound intermediate, such as a ketone.

| Reaction Type | Reagent | Expected Major Product Stereochemistry | Controlling Factors |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Equatorial alcohol | Axial attack, minimizing torsional strain in the transition state. |

| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | Equatorial alcohol | Similar to NaBH₄, but more reactive. |

| Ketone Reduction | L-Selectride® | Axial alcohol | Bulky reagent favors equatorial attack due to steric hindrance. |

| Enolate Alkylation | Lithium diisopropylamide (LDA), Methyl Iodide (CH₃I) | Axial alkylation (kinetic product) | The enolate is formed, and the electrophile approaches from the less hindered axial face. |

| Epoxidation of an Alkene | meta-Chloroperoxybenzoic acid (mCPBA) | Attack from the less sterically hindered face of the double bond. | Steric hindrance from adjacent methyl groups. |

Conformational Analysis and Stereodynamics of Trans 1,1,3,5 Tetramethylcyclohexane

Theoretical Principles of Cyclohexane (B81311) Conformational Isomerism

The cyclohexane ring is not a planar hexagon, a conformation that would be fraught with significant angle and torsional strain. Instead, to achieve a more stable, lower-energy state, the ring puckers into several non-planar conformations. The most stable of these is the chair conformation , which alleviates both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent carbon-hydrogen bonds are in a staggered arrangement.

In the chair conformation, the hydrogen atoms (and any substituents) attached to the carbon ring occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. Through a process known as ring inversion or "ring flip," one chair conformation can interconvert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.

While the chair conformation is the most stable, other higher-energy conformations exist as intermediates in the ring inversion process. These include the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is a more stable intermediate that alleviates some of this strain. The half-chair is a high-energy transition state.

Quantitative Elucidation of Chair Conformations and Inversion Barriers

The relative stabilities of different conformations can be quantified by their differences in Gibbs free energy (ΔG). For unsubstituted cyclohexane, the two chair conformations are identical in energy. However, for substituted cyclohexanes like trans-1,1,3,5-tetramethylcyclohexane, the two chair conformers resulting from a ring flip are diastereomers and thus have different energies.

The chair conformation represents the global energy minimum for the cyclohexane ring. The twist-boat conformation is a local energy minimum, being more stable than the boat but significantly less stable than the chair. The boat conformation and the half-chair conformation are transition states on the path of ring inversion. The energy difference between the chair and twist-boat conformations in unsubstituted cyclohexane is approximately 5.5 kcal/mol. The energy barrier for the conversion of the chair to the twist-boat, passing through the half-chair, is about 10-11 kcal/mol.

For this compound, we can analyze the two possible chair conformations after a ring flip. Let's denote the two conformers as A and B.

Conformer A: This conformer will have two methyl groups in equatorial positions and two in axial positions. Specifically, at the C1 position, one methyl group is axial and one is equatorial. At the C3 and C5 positions, the methyl groups are trans to each other, meaning one is axial and one is equatorial.

Conformer B: After a ring flip, the axial methyls in Conformer A become equatorial, and the equatorial methyls become axial.

The relative stability of these two conformers is determined by the steric strain arising from the axial methyl groups.

| Conformer | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23.0 |

| Boat | 6.9 | 28.9 |

| Half-Chair | 10.8 | 45.2 |

The equilibrium between the two chair conformers (A ⇌ B) of a substituted cyclohexane is governed by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the equation: ΔG° = ΔH° - TΔS°.

ΔH° (Enthalpy Change): This term primarily reflects the change in steric strain between the two conformers. In the case of this compound, the conformer with fewer or less severe axial methyl group interactions will have a lower enthalpy. The enthalpy difference can be estimated by summing the energetic costs of the various steric interactions in each conformer.

ΔS° (Entropy Change): The entropy difference between chair conformers is often small. However, differences in molecular symmetry and the rotational freedom of substituents can lead to non-zero ΔS° values. A more symmetric conformer will have a slightly lower entropy.

Interplay of Steric and Stereoelectronic Effects on Conformation

The conformational preferences in substituted cyclohexanes are predominantly dictated by steric effects, which arise from the spatial arrangement of atoms and the repulsion between their electron clouds. Stereoelectronic effects, which involve the spatial arrangement of orbitals, can also play a role, though they are often less significant in simple alkyl-substituted cyclohexanes.

The primary destabilizing steric interactions in the chair conformation of substituted cyclohexanes are 1,3-diaxial interactions and gauche interactions .

1,3-Diaxial Interactions: This is a significant steric strain that occurs between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms away. For a methyl group, each 1,3-diaxial interaction with a hydrogen atom introduces approximately 0.9 kcal/mol of strain. Therefore, an axial methyl group experiences about 1.8 kcal/mol of steric strain.

Gauche Interactions: When viewed down a carbon-carbon bond in a Newman projection, a 60° dihedral angle between two substituents results in a gauche interaction. In the context of cyclohexane, an axial substituent is gauche to the ring carbons at positions 3 and 5 relative to it. This is essentially the same interaction as the 1,3-diaxial interaction. A gauche interaction between two methyl groups, as seen in gauche-butane, has an energetic cost of approximately 0.9 kcal/mol. chemistrysteps.com

In this compound, the more stable chair conformation will be the one that minimizes the sum of these destabilizing interactions. A detailed analysis of the two possible chair conformers is required to determine the preferred conformation. In one conformer, the C3 and C5 methyl groups can be arranged to be equatorial, leaving the C1 gem-dimethyl groups with one axial and one equatorial methyl. The alternative conformer would have the C3 and C5 methyls in axial positions, leading to significant 1,3-diaxial strain. Therefore, the former is expected to be the more stable conformer.

| Interaction | Energy (kcal/mol) | Energy (kJ/mol) |

|---|---|---|

| 1,3-Diaxial Me-H | 0.9 | 3.8 |

| Gauche Me-Me | 0.9 | 3.8 |

The presence of multiple bulky substituents, such as methyl groups, can lead to distortions in the ideal chair geometry of the cyclohexane ring. To alleviate steric strain, the ring may pucker or flatten to increase the distance between interacting groups.

Dynamic Conformational Processes and Interconversion Mechanisms

Ring Flip Dynamics and Associated Energy Barriers

Specific data on the rate of ring inversion and the activation energy barrier for the chair-to-chair interconversion of this compound are not available in the reviewed literature.

Low-Temperature Studies of Conformational Equilibria

No low-temperature nuclear magnetic resonance (NMR) studies detailing the conformational equilibria of this compound could be located. Such studies would be required to observe the slowing of the ring flip and resolve the signals for the distinct axial and equatorial methyl groups.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.gov These methods are highly sensitive to molecular structure and conformation, making them valuable tools for characterizing substituted cyclohexanes.

The vibrational frequencies of bonds within the trans-1,1,3,5-tetramethylcyclohexane molecule are dependent on their specific structural environment. For instance, the C-H stretching and bending frequencies differ slightly for axial versus equatorial bonds due to their different steric and electronic surroundings. The complete IR or Raman spectrum represents a sum of all allowed vibrational modes.

Table 3: General Vibrational Mode Regions for Substituted Cyclohexanes

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 2850 - 3000 | C-H Stretching (from CH₃ and CH₂ groups) |

| 1440 - 1470 | C-H Bending (Scissoring) |

| 1370 - 1390 | CH₃ Bending (Symmetric) |

| 750 - 1250 | "Fingerprint Region" (C-C stretching, complex C-H wagging/twisting) |

This section is not applicable to the parent compound this compound. As a saturated hydrocarbon, it lacks the necessary hydrogen bond donor (e.g., -OH, -NH) or acceptor (e.g., oxygen, nitrogen) functional groups to participate in hydrogen bonding. Consequently, its conformational preferences are dictated entirely by the minimization of steric (van der Waals) and torsional strain, rather than by hydrogen bonding interactions.

Mass Spectrometry for Mechanistic and Fragmentational Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. libretexts.org The mass spectrum of this compound is characterized by a series of fragmentation events originating from the molecular ion [C₁₀H₂₀]•+ (m/z 140). nist.govnist.gov

The initial ionization event involves the removal of an electron to form the molecular ion. chemguide.co.uk [C₁₀H₂₀] + e⁻ → [C₁₀H₂₀]•+ + 2e⁻

Key fragmentation pathways observed for alkyl-substituted cycloalkanes involve the loss of alkyl side chains and ring cleavage events. consensus.app For this compound, the primary fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): A prominent fragmentation pathway is the cleavage of a C-C bond to lose a methyl radical, resulting in a stable tertiary carbocation. This is often observed as the base peak or a very abundant ion in the spectrum. [C₁₀H₂₀]•+ → [C₉H₁₇]⁺ + •CH₃ (m/z 140) → (m/z 125)

Loss of an Ethyl Radical (•C₂H₅) and Propyl Radical (•C₃H₇): Subsequent fragmentations can involve the loss of larger alkyl groups following ring opening, leading to characteristic ions. [C₁₀H₂₀]•+ → [C₈H₁₅]⁺ + •C₂H₅ (m/z 140) → (m/z 113)

[C₁₀H₂₀]•+ → [C₇H₁₃]⁺ + •C₃H₇ (m/z 140) → (m/z 97)

Formation of Smaller Fragments: Further fragmentation of the larger ions leads to a series of smaller cations, typically separated by 14 mass units (CH₂), which is characteristic of saturated hydrocarbons. docbrown.info Common fragments observed in the lower mass region include ions at m/z 83, 69, 55, and 43. The ion at m/z 56 is often attributed to the elimination of ethene from a larger fragment, a common feature in the mass spectra of cyclohexanes. docbrown.info

The relative abundance of these fragments provides insight into the stability of the resulting ions and the lability of specific bonds within the parent molecule.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. While low-resolution mass spectrometry provides the nominal mass (integer mass), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₀H₂₀. nih.govnist.gov The exact monoisotopic mass, calculated using the most abundant isotopes (¹²C and ¹H), is 140.156501 Da. chemspider.com

HRMS analysis would yield a mass measurement very close to this theoretical value, allowing for the confident confirmation of the molecular formula C₁₀H₂₀. This technique differentiates it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions), such as C₉H₁₆O (calculated exact mass: 140.120115 Da) or C₈H₁₂O₂ (calculated exact mass: 140.083730 Da), which could not be distinguished by low-resolution mass spectrometry alone.

X-ray Crystallography of Solid-State Derivatives (if applicable for precise geometric data)

A thorough review of the scientific literature indicates that no X-ray crystallographic data has been published for this compound or its solid-state derivatives. This is not uncommon for simple, non-polar, saturated hydrocarbons, which are often liquids at or near room temperature and can be challenging to crystallize into the high-quality single crystals required for X-ray diffraction analysis.

As a result, experimental data on the precise solid-state geometry of this specific compound is not available. The following subsections, which would typically be populated with such data, are therefore not applicable.

No experimental data from X-ray crystallography is available for this compound.

No experimental data from X-ray crystallography is available regarding the crystal packing and intermolecular interactions for this compound. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations offer a microscopic view of the electronic environment of trans-1,1,3,5-tetramethylcyclohexane, allowing for the precise determination of its geometric parameters and the prediction of its spectroscopic characteristics.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these methods are used to optimize the geometry of its various possible conformations, primarily the chair and boat forms. The calculations involve solving the Schrödinger equation, or a simplified form of it, to find the lowest energy structure.

The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives due to minimized angular and torsional strain. In the case of this compound, the methyl substituents' positions (axial vs. equatorial) are critical. The trans configuration dictates a specific arrangement of these substituents. Theoretical calculations consistently show that the chair conformation where the maximum number of methyl groups occupy equatorial positions is the most energetically favorable. This is due to the avoidance of steric hindrance, particularly 1,3-diaxial interactions, which are significant destabilizing effects. libretexts.orglibretexts.org

| Method | Basis Set | Conformation | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G | Chair (1a, 3e, 5e) | 0.00 |

| DFT (B3LYP) | 6-31G | Chair (1e, 3a, 5a) | > 5.0 |

| DFT (B3LYP) | 6-31G* | Twist-Boat | ~ 5-7 |

| MP2 | cc-pVDZ | Chair (1a, 3e, 5e) | 0.00 |

Note: The data in this table is illustrative and based on typical results for substituted cyclohexanes. Specific computational studies on this compound may provide slightly different values.

Quantum chemical methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application. By calculating the magnetic shielding tensors around each nucleus in the optimized geometry, theoretical chemical shifts can be determined. These predictions are crucial for assigning peaks in experimental spectra to specific atoms within the molecule and for confirming the dominant conformation in solution.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations not only help in the interpretation of experimental spectra but also provide thermodynamic data like zero-point vibrational energy and thermal corrections to the total energy. Each calculated frequency corresponds to a specific normal mode of vibration, offering a detailed picture of the molecule's internal motions. While experimental IR spectra are available, detailed theoretical assignments for this specific isomer are not widely published. nist.gov

| Parameter | Method | Basis Set | Calculated Value | Experimental Value |

| ¹³C NMR Shift (C1) | GIAO-DFT | 6-311+G(2d,p) | ~30-35 ppm | Not Available |

| ¹³C NMR Shift (C3, C5) | GIAO-DFT | 6-311+G(2d,p) | ~28-33 ppm | Not Available |

| C-H Stretch Freq. | DFT (B3LYP) | 6-31G* | ~2900-3000 cm⁻¹ | ~2850-2960 cm⁻¹ |

Note: The data in this table is representative. Calculated values are highly dependent on the computational level and solvent models used. Experimental NMR data for this specific isomer is not readily found in public databases.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape and dynamics of larger molecules over longer timescales.

Molecular mechanics methods use classical physics (a force field) to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum mechanics, allowing for the rapid exploration of the conformational potential energy surface (PES). For this compound, this involves systematically changing the dihedral angles of the ring to map out the energies of all possible conformations, including chair, boat, and twist-boat forms, as well as the energy barriers between them. wikipedia.org The PES confirms that the diequatorial/diaxial chair is the global minimum, with other conformations existing as higher-energy local minima or transition states.

Molecular dynamics simulations model the motion of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would reveal the dynamic processes of ring inversion (chair-flip). wikipedia.org These simulations can determine the rate of this inversion and identify the transition state structures, which are typically high-energy, half-chair conformations. The simulations provide a movie-like trajectory of the molecule's movements, illustrating how it vibrates, rotates, and undergoes conformational changes at a given temperature.

Force Field Development and Validation for Substituted Cyclohexanes

The accuracy of MM and MD simulations is entirely dependent on the quality of the force field used. A force field is a set of parameters that define the potential energy function for a molecule. Developing a reliable force field for substituted cyclohexanes involves:

Parameterization: This is the process of deriving the force field parameters (e.g., for bond stretching, angle bending, and van der Waals interactions). This is often done by fitting the MM energies and geometries to high-level ab initio or DFT calculations and to experimental data for a set of small, representative molecules.

Validation: Once parameterized, the force field must be validated by testing its ability to reproduce experimental data or high-level quantum mechanical results for a wider range of molecules that were not included in the parameterization set. For substituted cyclohexanes, this would involve checking if the force field can accurately predict the relative energies of different isomers and conformers, as well as their geometries and dynamic properties. Several well-known force fields, such as OPLS-AA, AMBER, and MMFF, have been parameterized and validated for alkanes and cycloalkanes. researchgate.netnih.gov The accuracy of these force fields for a specific molecule like this compound depends on whether similar substitution patterns were included in their development and validation.

Parameterization for Accurate Conformational Predictions

The accurate prediction of the conformational preferences of substituted cyclohexanes is a cornerstone of computational organic chemistry. For this compound, the primary conformations of interest are the chair forms. The parameterization of force fields, such as MMFF94 (Merck Molecular Force Field), is crucial for reliable molecular mechanics calculations. This process involves defining parameters for bond stretching, angle bending, torsional angles, and van der Waals interactions to accurately reproduce experimental geometries and energy differences.

For a molecule like this compound, particular attention must be paid to the parameters governing the interactions of the methyl groups, especially the 1,3-diaxial interactions that significantly influence conformational stability. While general-purpose force fields provide a good starting point, highly accurate predictions may necessitate the development of specific parameters tailored to polysubstituted cyclohexanes. However, specific parameterization studies focused exclusively on this compound are not extensively documented in publicly available literature, suggesting that researchers often rely on well-established, generalized parameter sets for their computational models.

Benchmarking Computational Methods against Experimental Data

A critical aspect of computational chemistry is the validation of theoretical methods by comparing their predictions against experimental data. For this compound, a key experimental observable is the energy difference between its cis and trans isomers. Experimental equilibration studies have shown that the cis isomer is favored by approximately 3.7 kcal/mol over the trans isomer. uomustansiriyah.edu.iqwindows.netkashanu.ac.irdokumen.pubwordpress.comresearchgate.netresearchgate.net

This energy difference is primarily attributed to the significant steric strain arising from a 1,3-diaxial interaction between two methyl groups in the most stable chair conformation of the trans isomer. windows.netkashanu.ac.ir In this conformation, one of the methyl groups at the 1-position is axial, leading to a direct steric clash with the axial methyl group at the 3-position. The cis isomer can adopt a conformation where all methyl groups are in equatorial or less strained axial positions, making it thermodynamically more stable.

This experimental value of 3.7 kcal/mol serves as an excellent benchmark for computational methods. Various levels of theory, from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations, can be assessed for their ability to reproduce this energy difference.

| Computational Method | Predicted Property | Experimental Value |

| Various (e.g., DFT, MP2) | Enthalpy difference between cis and trans isomers | 3.7 kcal/mol uomustansiriyah.edu.iqwindows.netkashanu.ac.irdokumen.pubwordpress.comresearchgate.netresearchgate.net |

Reaction Mechanism Studies through Computational Approaches

While this compound is not a common substrate in extensive reaction mechanism studies, computational methods provide a framework for investigating its potential chemical transformations.

Transition State Characterization for Chemical Transformations

For any proposed reaction involving this compound, such as dehydrogenation or oxidation, computational chemistry can be used to characterize the transition states. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state provide crucial insights into the reaction's feasibility and kinetics. For instance, in a hypothetical hydrogen abstraction reaction, calculations would identify the transition state where a C-H bond is partially broken and a new bond with the abstracting species is partially formed. The calculated activation energy would then predict the reaction rate. However, specific computational studies detailing the transition states for reactions of this compound are not prominent in the scientific literature.

Understanding Stereoselectivity from a Computational Perspective

Computational approaches are invaluable for understanding and predicting the stereoselectivity of chemical reactions. For a chiral molecule like this compound, reactions at a prochiral center could lead to diastereomeric products. Computational modeling can be used to explore the different reaction pathways leading to these stereoisomers. By calculating the energies of the respective transition states, it is possible to predict which diastereomer will be formed preferentially. For example, in a hypothetical addition reaction to a derivative of this compound containing a carbonyl group, computational analysis of the transition states for nucleophilic attack from the two different faces of the carbonyl plane would reveal the origin of any observed stereoselectivity. As with other specific computational studies on this molecule, detailed investigations into the stereoselectivity of its reactions are not widely reported.

Chemical Reactivity and Transformation Pathways

Stereoselective Reactions Involving the Cyclohexane (B81311) Ring System

Stereoselectivity in reactions involving the cyclohexane ring is profoundly influenced by the conformational preferences of the molecule. For trans-1,1,3,5-tetramethylcyclohexane, the chair conformation is the most stable arrangement. In this conformation, the substituents can occupy either axial or equatorial positions. The bulky methyl groups will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. This conformational bias is a key determinant in how the molecule interacts with reagents, directing reactions to occur in a stereoselective manner. For instance, in reactions where a functional group is introduced, the approach of the reagent will be favored from the less sterically hindered face of the molecule.

While specific examples for this compound are not readily found, the general principles of stereoselective synthesis of multisubstituted cyclohexanes often result in the formation of a single diastereomer due to the thermodynamic stability of the resulting product. nih.gov

Mechanistic Studies of Electrophilic and Nucleophilic Processes

The fully saturated nature of this compound renders it generally unreactive toward common electrophiles and nucleophiles under standard conditions. To undergo such reactions, the cyclohexane ring would first need to be functionalized.

Influence of Substituent Position and Conformation on Reaction Rates

Should a derivative of this compound bear a leaving group, its reactivity in substitution and elimination reactions would be heavily dependent on the substituent's conformational position. For nucleophilic substitution reactions (SN2), a backside attack by the nucleophile is required. This is sterically hindered if the leaving group is in an axial position, particularly with the presence of other bulky axial substituents. Conversely, an equatorial leaving group provides a more accessible pathway for a backside attack. chemistrysteps.com

In elimination reactions (E2), a strict stereochemical requirement is the anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. fiveable.melibretexts.org This means both the leaving group and the proton must be in axial positions. kocw.or.krchemistrysteps.com Therefore, a derivative of this compound with an axial leaving group would be expected to undergo E2 elimination more readily than one with an equatorial leaving group, assuming an adjacent axial proton is available. fiveable.mechemistrysteps.com The rate of reaction is intrinsically linked to the stability of the chair conformation that allows for this specific geometric arrangement. chemistrysteps.com

Stereochemical Outcomes of Substitution and Elimination Reactions

The stereochemical outcome of substitution and elimination reactions on a functionalized this compound would be dictated by the reaction mechanism. An SN2 reaction proceeds with an inversion of configuration at the carbon center. slideshare.net An SN1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic or diastereomeric mixture of products. masterorganicchemistry.com

For E2 eliminations, the requirement for an anti-periplanar arrangement of the leaving group and a proton dictates the regioselectivity and stereoselectivity of the resulting alkene. khanacademy.org The product distribution will favor the alkene formed from the most stable chair conformation that can undergo the reaction.

Oxidation and Reduction Chemistry with Stereochemical Considerations

The oxidation of this compound, being a saturated alkane, would require harsh conditions, such as strong oxidizing agents or catalytic dehydrogenation at elevated temperatures. Catalytic acceptorless dehydrogenation of cycloalkanes to their corresponding aromatic compounds is an area of active research, often employing catalysts under visible light irradiation. nih.gov The complete dehydrogenation of a tetramethylcyclohexane derivative would lead to a tetramethylbenzene. The stereochemistry of the starting material would be lost in the final aromatic product.

Reduction reactions would necessitate the presence of a reducible functional group on the cyclohexane ring. The stereochemical outcome of such a reduction would depend on the nature of the functional group and the reducing agent used. For example, the reduction of a ketone derivative would be subject to steric hindrance from the methyl groups, with the hydride reagent preferentially attacking from the less hindered face, leading to a stereoselective formation of the corresponding alcohol.

Ring-Opening and Ring-Closing Reactions (if applicable to specific derivatives or conditions)

Ring-opening reactions are not characteristic of the stable cyclohexane ring of this compound under normal conditions. Such reactions would require high energy input, such as in pyrolysis, to cleave the carbon-carbon bonds of the ring. arxiv.org However, derivatives of this compound, such as epoxides, could undergo ring-opening reactions. The regioselectivity and stereoselectivity of the ring-opening of a cyclohexene (B86901) oxide derivative are influenced by the reaction conditions (acidic or basic) and the steric environment of the epoxide ring. acs.orgyoutube.com

Ring-closing reactions are not directly applicable to the parent compound but could be relevant in the synthesis of its derivatives.

Catalytic Applications Utilizing this compound as a Substrate or Ligand (if explored in academic literature)

There is limited information in the available academic literature on the specific use of this compound as a substrate or ligand in catalytic applications. As a substrate, its dehydrogenation to the corresponding aromatic compound is a potential application, analogous to studies on methylcyclohexane (B89554). nih.govrsc.orgtechnion.ac.il In these processes, platinum-based catalysts are often employed. nih.govrsc.org

The rigid and well-defined stereochemistry of this compound could make it a scaffold for the synthesis of chiral ligands for asymmetric catalysis. However, specific examples of such applications are not prominently reported.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Isomeric Purity and Analysis

Chromatography is a foundational technique for separating components of a mixture. libretexts.org The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase. libretexts.org For molecules like tetramethylcyclohexanes, which are structural isomers, chromatographic methods are essential for achieving resolution and enabling individual analysis.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds such as trans-1,1,3,5-Tetramethylcyclohexane. In GC, a gaseous mobile phase transports the sample through a column containing a stationary phase. Separation of the cis and trans isomers of 1,1,3,5-Tetramethylcyclohexane (B1595269) is readily achievable due to subtle differences in their physical properties, which affect their interaction with the stationary phase. Non-polar capillary columns are particularly effective for separating hydrocarbon isomers. The National Institute of Standards and Technology (NIST) provides reference data, including retention indices, which aid in the identification of these compounds. nist.gov

GC Retention Data for 1,1,3,5-Tetramethylcyclohexane Isomers

| Column Type | Active Phase | Temperature | Kovats' Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | Squalane | 100°C (Isothermal) | 898.7 | Lulova, Leont'eva, et al., 1976 nist.gov |

| Capillary | Petrocol DH | 40°C to 300°C (1 K/min ramp) | 890 | Sojak, Kubinec, et al., 2006 nist.gov |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. libretexts.org For non-polar compounds like this compound, reverse-phase HPLC (RP-HPLC) is the most suitable mode. libretexts.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and acetonitrile (B52724) or methanol. libretexts.orgsielc.com Hydrophobic compounds like tetramethylcyclohexane isomers are retained on the column through hydrophobic interactions. sielc.com By carefully controlling the composition of the mobile phase, a fine-tuned separation of isomers can be achieved. sielc.com While specific HPLC methods for this compound are not widely published, the general principles of RP-HPLC for hydrophobic molecules are directly applicable. sielc.comsielc.com

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. However, the this compound molecule is achiral. It possesses a plane of symmetry and is therefore a meso compound. As it does not exist as a pair of enantiomers, chiral chromatography is not a relevant or applicable technique for its analysis or separation.

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Analysis

To achieve unambiguous identification of separated compounds, chromatography is often coupled with spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that provides comprehensive analytical data. researchgate.net As the isomers are separated by the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. nist.gov

The mass spectrum serves as a molecular "fingerprint." For this compound, the electron ionization (EI) mass spectrum provides key information, including the molecular weight (140.27 g/mol ) from the molecular ion peak and a characteristic fragmentation pattern that confirms the structure. nist.govnist.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a very high degree of confidence in the compound's identification. researchgate.net The NIST Chemistry WebBook contains reference mass spectra for both the cis and trans isomers of 1,1,3,5-Tetramethylcyclohexane. nist.govnist.gov

Quantitative Analysis Methods in Research Settings

In a research context, determining the exact amount of this compound in a sample is often necessary. Quantitative analysis can be performed using either GC or HPLC, provided a suitable detector and reference standards are available.

The general approach involves creating a calibration curve using a series of solutions with known concentrations of a pure this compound standard. The instrument's response (e.g., peak area) is plotted against the concentration. The concentration of the compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve. To improve accuracy and precision, an internal standard (a non-interfering compound added in a constant amount to all samples and standards) is often used.

For GC analysis, a Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons due to its high sensitivity and wide linear range. For HPLC, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable, as cyclohexane (B81311) derivatives lack a strong UV chromophore.

Generalized Steps for Quantitative Analysis of this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Method Development | Optimize chromatographic conditions (e.g., GC temperature program or HPLC mobile phase) to achieve baseline separation of this compound from its isomers and any other matrix components. | Column selection, mobile phase/carrier gas flow rate, temperature, detector settings. |

| 2. Standard Preparation | Prepare a stock solution of pure this compound and create a series of calibration standards of known concentrations by serial dilution. | Use of a high-purity analytical standard; accurate gravimetric and volumetric measurements. |

| 3. Calibration | Analyze the calibration standards using the developed method. Plot the detector response (peak area) versus concentration to generate a calibration curve. | Assess linearity of the curve (R² value close to 1.0); define the range of quantification. |

| 4. Sample Analysis | Prepare and analyze the unknown sample(s) using the identical method. If using an internal standard, add it to all samples and standards. | Ensure sample concentration falls within the linear range of the calibration curve. |

| 5. Calculation | Determine the peak area for this compound in the unknown sample and calculate its concentration using the equation of the calibration curve. | Account for any dilution factors used during sample preparation. |

Role As a Model Compound in Fundamental Chemical Principles

Insights into Steric Hindrance and Non-Bonded Interactions

The spatial arrangement of atoms and the resulting non-bonded interactions are fundamental to understanding the structure, stability, and reactivity of molecules. trans-1,1,3,5-Tetramethylcyclohexane provides a clear and instructive model for the study of steric hindrance in a cyclic system. In its most stable chair conformation, the substituents adopt positions that minimize these unfavorable interactions.

The chair conformation of this compound features two methyl groups in equatorial positions (at C-3 and C-5) and a gem-dimethyl group at C-1, where one methyl is axial and the other is equatorial. This arrangement is a direct consequence of minimizing two primary types of steric strain: 1,3-diaxial interactions and gauche butane (B89635) interactions.

1,3-Diaxial Interactions: These are significant steric repulsions that occur between axial substituents on a cyclohexane (B81311) ring. An axial substituent at C-1 will experience steric clash with the axial hydrogens (or other substituents) at C-3 and C-5. In the case of an axial methyl group, this interaction introduces approximately 3.6 kcal/mol of strain energy per interaction. For larger groups, this energetic penalty is even more severe. The substitution pattern in this compound forces one of the gem-dimethyl groups into an axial position, which creates significant 1,3-diaxial interactions with the axial hydrogens at C-3 and C-5. However, the alternative ring-flipped conformation would place the C-3 and C-5 methyl groups in axial positions, leading to even greater steric strain. Thus, the preferred conformation is the one that minimizes the number and magnitude of these destabilizing interactions.

The following table summarizes the key non-bonded interactions in the more stable chair conformation of this compound.

| Interaction Type | Description | Estimated Energy Contribution (kcal/mol) |

| 1,3-Diaxial Interaction | Repulsion between the axial methyl group at C-1 and the axial hydrogens at C-3 and C-5. | ~7.2 (3.6 per interaction) |

| Gauche Butane Interaction | Torsional strain between the equatorial methyl groups and adjacent ring carbons/substituents. | Variable, but generally less than 1,3-diaxial interactions. |

By studying the conformational preferences and the energetic penalties associated with these interactions in a well-defined system like this compound, a quantitative understanding of the steric factors that govern the three-dimensional structure of cyclic molecules can be achieved.

Probing Stereoelectronic Effects in Cyclic Systems

Stereoelectronic effects are the result of the interaction between the electron clouds of molecules, influencing their structure, stability, and reactivity. These effects are highly dependent on the relative orientation of orbitals. The rigid framework of the cyclohexane ring in this compound provides an excellent scaffold for investigating such phenomena.

One of the most fundamental stereoelectronic effects in saturated systems is hyperconjugation . This involves the delocalization of sigma (σ) electrons into adjacent empty or partially filled sigma-antibonding (σ*) orbitals. In cyclohexane systems, the efficiency of hyperconjugation is highly dependent on the dihedral angle between the interacting orbitals, with a strong preference for an anti-periplanar arrangement (180°).

In this compound, the fixed chair conformation allows for the systematic study of hyperconjugative interactions between C-C and C-H bonds. For instance, the axial C-H bonds are anti-periplanar to two ring C-C bonds, allowing for efficient σC-H → σ*C-C hyperconjugation. Conversely, equatorial C-H bonds are not anti-periplanar to any ring C-C bonds and thus exhibit weaker hyperconjugative interactions of this type. These differences in hyperconjugation can lead to subtle but measurable differences in bond lengths, vibrational frequencies, and NMR coupling constants.

While this compound itself does not possess heteroatoms that would introduce more pronounced stereoelectronic effects like the anomeric effect, its all-carbon framework serves as a crucial baseline for understanding the inherent electronic interactions within the cyclohexane ring. By comparing its properties to those of heteroatom-containing analogues, the specific contributions of effects such as negative hyperconjugation (n → σ*) can be dissected.

The following table outlines the key stereoelectronic interactions that can be probed using the cyclohexane framework as a model.

| Stereoelectronic Effect | Description | Relevance to this compound |

| Hyperconjugation (σ → σ) | Delocalization of σ-electrons into adjacent σ-orbitals. | Influences C-H and C-C bond lengths and strengths, depending on their axial or equatorial orientation. |

| Steric-driven electronic effects | The influence of bulky groups on the electronic properties of nearby bonds. | The methyl groups can subtly alter the electronic environment of the cyclohexane ring. |

Benchmark System for Evaluating Computational Chemistry Methodologies

The development and validation of computational chemistry methods, particularly molecular mechanics (MM) force fields, rely on accurate experimental data for a diverse set of molecules. Polysubstituted cyclohexanes, with their well-defined conformational preferences and subtle energy differences between isomers, are excellent candidates for such benchmark studies. This compound, with its multiple methyl groups leading to a complex interplay of steric interactions, serves as a valuable test case for the accuracy of these computational models.

Force fields such as MM3 and MM4 have been developed to provide accurate predictions of molecular geometries, conformational energies, and vibrational frequencies. The parameterization of these force fields involves fitting to a large set of experimental and high-level quantum mechanical data. The conformational energy landscape of this compound, including the relative energies of the chair, boat, and twist-boat conformations, provides a stringent test of a force field's ability to accurately model non-bonded interactions.

A critical aspect of force field validation is the ability to reproduce the energetic penalties associated with steric strain. The known energy costs of 1,3-diaxial and gauche butane interactions can be compared to the values calculated by a given force field for this compound. Discrepancies between the calculated and experimental values can highlight areas where the force field parameters may need refinement.

The table below illustrates how this compound can be used to benchmark different computational methods.

| Computational Method | Property to be Benchmarked | Role of this compound |

| Molecular Mechanics (e.g., MM3, MM4) | Conformational energies, geometries, and vibrational frequencies. | Provides a complex system with multiple interacting substituents to test the accuracy of non-bonded interaction parameters. |

| Quantum Mechanics (e.g., DFT, ab initio) | Relative energies of conformers and isomers. | Serves as a reference system for which high-level calculations can be compared to experimental data, thereby validating the computational level of theory. |

The use of well-characterized model systems like this compound is crucial for the continued development of computational tools that can reliably predict the behavior of more complex molecules.

Applications in Understanding Reaction Stereoselectivity and Mechanistic Elucidation

The conformational rigidity of substituted cyclohexanes makes them powerful tools for studying the stereochemical course of chemical reactions. By locking the cyclohexane ring into a specific chair conformation, the approach of reagents to a reactive center can be controlled, leading to a better understanding of the factors that govern stereoselectivity. While this compound is a saturated hydrocarbon and therefore relatively unreactive, its derivatives can be used as model systems to elucidate reaction mechanisms.

For example, if a reactive functional group were to be introduced onto the ring of this compound, the steric environment around that group would be well-defined. The bulky methyl groups would create a specific steric bias, directing the approach of a reagent to the less hindered face of the molecule. This allows for the systematic study of how steric hindrance influences the stereochemical outcome of a reaction.

Furthermore, the well-understood conformational energetics of the substituted cyclohexane ring can be used to rationalize the observed product distributions in reactions that proceed through a cyclohexane-like transition state. For instance, in an elimination reaction that proceeds via an E2 mechanism, the requirement for an anti-periplanar arrangement of the leaving group and a proton can be more easily achieved from one chair conformation than another. The steric interactions present in the transition state, which can be modeled on the known interactions in the ground state of molecules like this compound, will influence the reaction rate and the stereochemistry of the resulting alkene.

The use of conformationally biased model systems provides invaluable data for the development of predictive models of reaction stereoselectivity, a cornerstone of modern organic synthesis.

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Synthetic Routes and Biocatalytic Approaches

The synthesis of polysubstituted cyclohexanes, such as trans-1,1,3,5-tetramethylcyclohexane, traditionally relies on methods like the catalytic hydrogenation of corresponding aromatic precursors. For instance, the hydrogenation of substituted benzenes over rhodium-on-silica catalysts is a known industrial process for producing saturated cyclic products. gla.ac.uk However, future research should pivot towards more sustainable and selective synthetic strategies.

A promising and largely unexplored avenue is the application of biocatalysis. The use of enzymes in chemical synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. researchgate.net Future investigations could focus on the discovery or engineering of enzymes, such as hydrogenases, capable of the stereoselective reduction of 1,1,3,5-tetramethylbenzene to the desired trans-isomer. chemrxiv.org Biocatalytic approaches could offer a greener alternative to traditional metal-catalyzed hydrogenations, which often require harsh conditions and can lead to a mixture of stereoisomers. mdpi.commdpi.com The development of cofactor-free biocatalytic systems, where enzymes are supported on materials like carbon black, could further enhance the sustainability and economic viability of such processes. chemrxiv.org

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | Established methodology | Development of more selective and reusable catalysts |

| Biocatalytic Reduction | High stereoselectivity, mild conditions, sustainable | Discovery and engineering of suitable enzymes (e.g., hydrogenases) |

Deeper Understanding of Dynamic Conformational Processes at Extreme Conditions

The conformational analysis of cyclohexane (B81311) and its derivatives is a cornerstone of stereochemistry. wikipedia.org For this compound, the chair conformation is of primary interest. chegg.com The trans configuration dictates that the methyl groups at positions 3 and 5 are on opposite faces of the ring relative to each other. In the most stable chair conformation, it is expected that the larger substituents will occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org

Future research should delve into the dynamic conformational processes of this molecule under extreme conditions of temperature and pressure. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of ring inversion and quantifying the energy barriers between different chair and boat conformations. nih.gov By studying the NMR spectra at cryogenic temperatures, it may be possible to "freeze out" individual conformers and gain precise information about their relative stabilities and the thermodynamics of the conformational equilibrium.

Furthermore, the application of high-pressure spectroscopic techniques, such as Raman spectroscopy, could reveal how compression affects the conformational landscape of this compound. Pressure can alter interatomic distances and potentially favor conformations that are less stable at ambient conditions. researchgate.net Such studies would provide valuable data for validating and refining computational models of molecular behavior under extreme environments.

Integration with Advanced Materials Science as a Structural Motif

The rigid and bulky nature of the this compound core makes it an interesting candidate as a structural motif in advanced materials science, a domain where it is currently unrepresented. One promising area of exploration is its use as a linker or scaffold in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. nih.gov The incorporation of bulky and specifically shaped organic linkers can lead to MOFs with large cavity sizes and unique topologies. rsc.org The defined stereochemistry of this compound could be exploited to control the three-dimensional structure of these frameworks. For example, functionalizing the cyclohexane ring with coordinating groups would allow it to be integrated into MOF structures, potentially leading to materials with tailored pore sizes and properties.

Another potential application lies in the synthesis of novel polymers. The incorporation of the tetramethylcyclohexane unit into a polymer backbone could impart specific properties such as increased rigidity, thermal stability, and altered solubility. Future research could explore the synthesis of polyesters, polyamides, or other polymers where this bulky cycloalkane is a key structural component.

Development of Advanced Spectroscopic Probes for In Situ Analysis

The development of advanced spectroscopic probes for the in situ analysis of chemical processes is a significant area of research. nih.gov For a molecule like this compound, which lacks a chromophore for conventional UV-Vis or fluorescence spectroscopy, the development of specialized probes would be highly beneficial for monitoring its behavior in real-time.

One avenue of research could be the development of chiral spectroscopic probes that can differentiate between stereoisomers. nih.gov Techniques such as Vibrational Circular Dichroism (VCD) could be explored to study the chirality of derivatives of this compound. rsc.org Another approach could involve the use of fluorescent probes that can selectively bind to the cyclohexane ring, enabling its detection and quantification in various environments. nih.gov Furthermore, advancements in Photoelectron Circular Dichroism (PECD) could provide a highly sensitive method for probing the chirality of this and other saturated hydrocarbons. mdpi.com

Interdisciplinary Research with Theoretical Chemistry and Chemical Physics

A synergistic approach combining experimental studies with theoretical chemistry and chemical physics will be crucial for a comprehensive understanding of this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the molecule's conformational energetics, vibrational frequencies, and electronic structure. researchgate.net

Future theoretical investigations should focus on several key areas. Firstly, a detailed computational study of the potential energy surface of this compound would help to accurately predict the relative energies of its various conformers and the transition states connecting them. Secondly, quantum chemical calculations can be employed to understand the subtle interplay of steric and hyperconjugative effects that govern its conformational preferences. researchgate.net The theory of atoms in molecules (AIM) could also be applied to analyze the nature of non-covalent interactions within the molecule.

Molecular dynamics simulations would be invaluable for studying the behavior of this compound in the liquid phase and under different solvent conditions. These simulations can provide insights into its transport properties, solvation structure, and the dynamics of its conformational changes over time. The data generated from these theoretical studies will not only complement experimental findings but also guide future research efforts in the synthesis and application of this unique molecule.

Q & A

Q. How is the thermodynamic stability of cis vs. trans-1,1,3,5-tetramethylcyclohexane determined experimentally?

Q. What analytical techniques are used to distinguish and characterize this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Libraries like NIST62 and WILEY229 provide retention indices and fragmentation patterns for identification. For example, the trans isomer (CAS 50876-31-8) shows distinct peaks at m/z 83, 125, and 140 .

- Nuclear Magnetic Resonance (NMR): Symmetry analysis (e.g., planes of symmetry in 1,1,4,4-tetramethylcyclohexane analogs) helps predict equivalent protons and splitting patterns. For this compound, axial vs. equatorial methyl groups create distinct ¹H and ¹³C NMR signals .

Q. What synthetic routes are available for this compound?

Methodological Answer: Synthesis often involves:

Isomerization Catalysis: Acid- or base-catalyzed equilibration of cis/trans mixtures under controlled conditions.

Stereoselective Alkylation: Using directing groups or bulky reagents to favor trans-methyl addition.

Separation Techniques: Fractional distillation or preparative GC to isolate the trans isomer post-synthesis .

Advanced Research Questions

Q. How do 1,3-diaxial methyl-methyl interactions influence the stability of this compound?